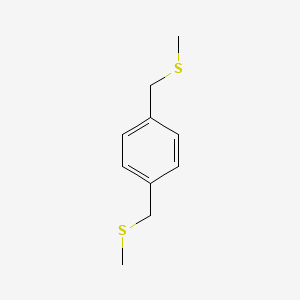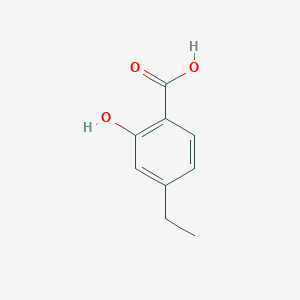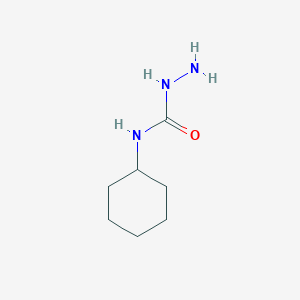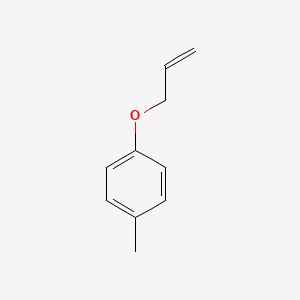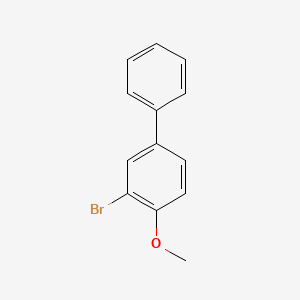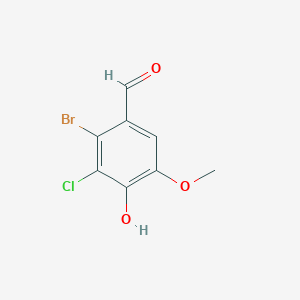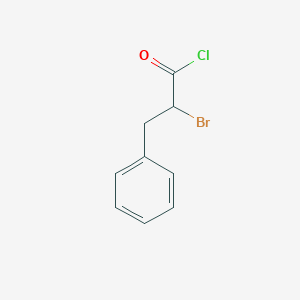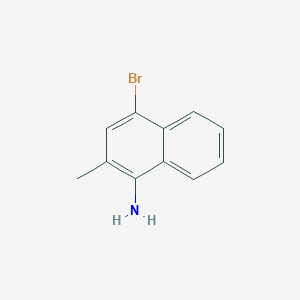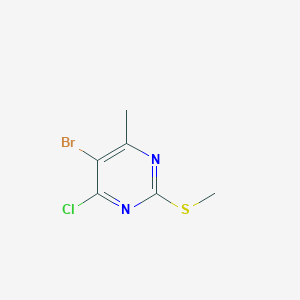
6-Bromo-2-methyl-1h-indole
Vue d'ensemble
Description
6-Bromo-2-methyl-1H-indole is a compound belonging to the indole class, which are heterocyclic compounds known for their significance in pharmaceuticals and organic synthesis. These compounds are characterized by their unique structures, which contribute to a wide range of biological activities. The specific substitution pattern of 6-Bromo-2-methyl-1H-indole offers a unique platform for further chemical modifications and studies.
Synthesis Analysis
The synthesis of substituted indoles, including structures similar to 6-Bromo-2-methyl-1H-indole, often involves palladium-catalyzed reactions or modifications of simpler indole compounds through bromination and methylation techniques. For example, efficient syntheses of substituted carbazoles and cyclopent[b]indoles have been developed from 1-Methyl-3-(benzotriazol-1-ylmethyl)indole through reactions that include lithiation and addition with alpha,beta-unsaturated ketones and aldehydes, followed by intramolecular cyclization and aromatization processes (Katritzky et al., 1996). These methodologies could potentially be applied or adapted for the synthesis of 6-Bromo-2-methyl-1H-indole.
Molecular Structure Analysis
The molecular structure of indole derivatives, including 6-Bromo-2-methyl-1H-indole, can be analyzed through various spectroscopic techniques and crystallography. Studies often involve Hirshfeld surface analysis for visualizing intermolecular interactions and understanding the crystal packing. For instance, the crystal structure and Hirshfeld surface analysis of related indole compounds have provided insights into hydrogen bond interactions and molecular stability (Geetha et al., 2017).
Chemical Reactions and Properties
Indole compounds participate in a variety of chemical reactions, including cyclocarbonylation, dibromination, and nucleophilic substitution, to introduce or modify functional groups. For example, the regioselective dibromination of indole derivatives, followed by applications in the synthesis of natural and non-natural products, highlights the versatility of these reactions (Parsons et al., 2011).
Applications De Recherche Scientifique
Chemical Reactions and Derivatives
6-Bromo-2-methyl-1h-indole is involved in various chemical reactions and the synthesis of derivative compounds. For example, the reaction of methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate with N-bromosuccinimide leads to the formation of tetrahydro, dihydro, and dehydro esters (Irikawa et al., 1989). Additionally, brominated tryptophan derivatives, including 6-bromo-1H-indole-3-carboxylic acid methyl ester, have been investigated for their potential to inhibit the growth of Staphylococcus epidermidis (Segraves & Crews, 2005).
Antimicrobial Applications
Some derivatives of 6-Bromo-2-methyl-1h-indole have demonstrated antimicrobial properties. For instance, bromoanaindolone, isolated from the cyanobacterium Anabaena constricta, possesses antimicrobial activity and is identified as a brominated indole alkaloid (Volk et al., 2009).
Photophysical Properties
The photophysical properties of certain indole derivatives have been studied extensively. New fluorescent indole derivatives synthesized from β-brominated dehydroamino acids have shown potential as fluorescent probes due to their high fluorescence quantum yields and sensitivity to fluoride ions (Pereira et al., 2010).
Anticancer Potential
Research has also explored the potential anticancer properties of brominated indole compounds. 3-Bromo-1-Ethyl-1H-Indole has shown significant cytotoxicity towards cancer cell lines and exhibited promising glutathione S-transferase isozymes inhibition, suggesting its potential as a novel anticancer agent (Yılmaz et al., 2020).
Synthesis of Complex Compounds
The compound also plays a role in the synthesis of more complex chemical structures. For example, N-substituted 2-bromo-1H-indole-3-carboxaldehydes have been used in the palladium-catalyzed intramolecular annulation of alkynes, leading to the production of gamma-carboline derivatives (Zhang & Larock, 2003).
Gastrointestinal Environment Mapping
In a murine colorectal cancer model, the mapping of insoluble indole metabolites, including 6-bromoisatin, a derivative of 6-Bromo-2-methyl-1h-indole, in the gastrointestinal environment was conducted using desorption/ionisation on porous silicon imaging. This research highlights the role of these compounds in the gut environment and their potential therapeutic implications (Rudd et al., 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-bromo-2-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDPLQDPOIVTQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30297300 | |
| Record name | 6-Bromo-2-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30297300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-methyl-1h-indole | |
CAS RN |
6127-19-1 | |
| Record name | 6-Bromo-2-methyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6127-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 115145 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006127191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6127-19-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115145 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Bromo-2-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30297300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2-methyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



